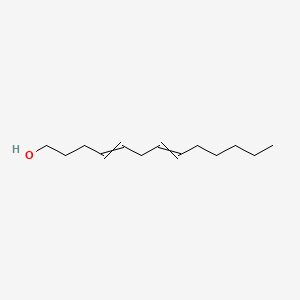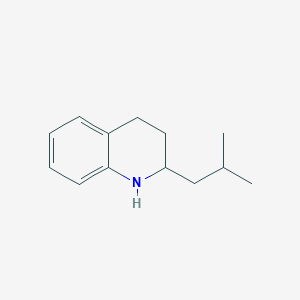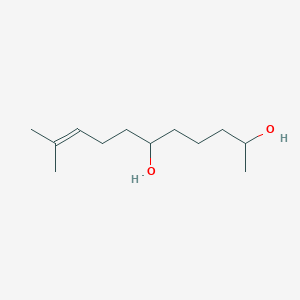
4,7-Tridecadien-1-ol, (4Z,7Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Tridecadien-1-ol, (4Z,7Z)- is an organic compound with the molecular formula C13H24O. It is a type of alcohol characterized by the presence of two double bonds in the 4th and 7th positions of the carbon chain, both in the Z configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Tridecadien-1-ol, (4Z,7Z)- can be achieved through several methods. One common approach involves the reduction of a 10-halo-3,6-decadiyne to form a (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into 4,7-Tridecadien-1-ol, (4Z,7Z)- by replacing the halogen atom with an acetoxy group .
Industrial Production Methods
Industrial production of 4,7-Tridecadien-1-ol, (4Z,7Z)- often involves high-yield processes that minimize the number of steps and avoid the use of protecting groups. This ensures efficiency and cost-effectiveness in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Tridecadien-1-ol, (4Z,7Z)- undergoes various chemical reactions, including:
Oxidation: This reaction typically converts the alcohol group into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4,7-Tridecadienal or 4,7-Tridecadienoic acid.
Reduction: Formation of 4,7-Tridecanediol.
Substitution: Formation of 4,7-Tridecadienyl halides.
Wissenschaftliche Forschungsanwendungen
4,7-Tridecadien-1-ol, (4Z,7Z)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 4,7-Tridecadien-1-ol, (4Z,7Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Tridecadienal, (4Z,7Z)-: An aldehyde with similar structural features.
4,7-Tridecadienoic acid: A carboxylic acid derivative.
4,7-Tridecanediol: A saturated alcohol formed by the reduction of 4,7-Tridecadien-1-ol, (4Z,7Z)-.
Uniqueness
4,7-Tridecadien-1-ol, (4Z,7Z)- is unique due to its specific double bond configuration and its versatility in undergoing various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
118496-02-9 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
trideca-4,7-dien-1-ol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,14H,2-5,8,11-13H2,1H3 |
InChI-Schlüssel |
RJYCGBIUZZJVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)


![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)

![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)


![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)

![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)
